molecular formula C21H21ClSn B1580662 Tribenzyltin chloride CAS No. 3151-41-5

Tribenzyltin chloride

Cat. No.: B1580662
CAS No.: 3151-41-5
M. Wt: 427.6 g/mol
InChI Key: PUFMEHZUXSPPAM-UHFFFAOYSA-M
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Description

Tribenzyltin chloride is an organotin compound with the molecular formula C21H21ClSn. It is a derivative of tin and is characterized by the presence of three benzyl groups attached to the tin atom, along with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

Tribenzyltin chloride is a type of organotin compound . Organotin compounds are known for their high reactivity towards electrophilic attack . This property allows them to be used in the production of various biopreparations such as hormones, vitamins, coenzymes, antibiotics, terpenes, and other pharmaceutical products . Therefore, the primary targets of this compound are these biological molecules that can undergo electrophilic attack.

Mode of Action

This compound interacts with its targets through the formation of Sn–C bonds . These bonds are characterized by high reactivity, which is much greater than the reactivity of Si–C bonds found in carbofunctional silicon compounds . This high reactivity allows this compound to be used broadly in organic synthesis as a reagent that donates carbofunctional groups .

Biochemical Pathways

It is known that 2-oxo-propionic acid, an intermediate product of basic metabolism, is involved in the synthesis of this compound . This compound serves as a hub for the mutual transformation among sugars, fats, and amino acids through acetyl-CoA and the Krebs cycle .

Pharmacokinetics

It is known that this compound is synthesized by the reaction of the ligand with selected triorganotin (iv) chloride in a 1:1 molar ratio . The resulting complexes are stable at room temperature .

Result of Action

The result of this compound’s action is the formation of new organotin compounds . These compounds have been found to exhibit remarkable cytotoxic activity, with IC50 values better than that of the antitumor drug cisplatin . This suggests that this compound and its derivatives could potentially be used as effective anticancer agents.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a solvent. The use of a solvent medium allows the reaction to proceed under milder conditions, resulting in the formation of organotin compounds with a good yield .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribenzyltin chloride can be synthesized through several methods. One common method involves the reaction of benzyl chloride with tin powder in the presence of a solvent such as toluene or water. The reaction is typically carried out under reflux conditions, with temperatures ranging from 100°C to 120°C . The use of a solvent medium allows the process to occur under milder conditions, resulting in a good yield of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using the direct synthesis method. This involves the reaction of benzyl chloride with metallic tin in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tribenzyltin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce different organotin halides, while oxidation reactions can yield organotin oxides .

Scientific Research Applications

Tribenzyltin chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Dibenzyltin dichloride
  • Tributyltin chloride
  • Triphenyltin chloride

Comparison: Tribenzyltin chloride is unique due to the presence of three benzyl groups, which confer specific chemical properties and reactivity. Compared to dibenzyltin dichloride, which has two benzyl groups, this compound exhibits higher reactivity in substitution reactions. In contrast, tributyltin chloride and triphenyltin chloride, with butyl and phenyl groups respectively, have different solubility and biological activity profiles .

Properties

IUPAC Name

tribenzyl(chloro)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFMEHZUXSPPAM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185408
Record name Stannane, chlorotribenzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3151-41-5
Record name Tribenzyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3151-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, chlorotribenzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003151415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribenzyltin chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405641
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tribenzyltin chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, chlorotribenzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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